4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one
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Overview
Description
4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The pyrazolopyridine scaffold is known for its biological activity, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one can be achieved through various methods. One common approach involves the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. This method typically yields the desired product in high yields (81-98%) with excellent enantioselectivity (85-99%) when catalyzed by chiral-at-metal rhodium (III) complexes .
Another method involves the Friedel-Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, which also provides high yields and enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, given their high yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its biological activity.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in signal transduction pathways . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one can be compared with other pyrazolopyridine derivatives:
1H-pyrrolo[2,3-b]pyridine: This compound also exhibits biological activity and is used as a fibroblast growth factor receptor inhibitor.
1H-pyrazolo[3,4-b]pyridine: Similar in structure, this compound is used in various medicinal chemistry applications.
Properties
CAS No. |
28491-62-5 |
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Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
4-methyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C7H7N3O/c1-4-2-3-8-6-5(4)7(11)10-9-6/h2-3H,1H3,(H2,8,9,10,11) |
InChI Key |
NIXXBKJNDYXYIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)NNC2=O |
Origin of Product |
United States |
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